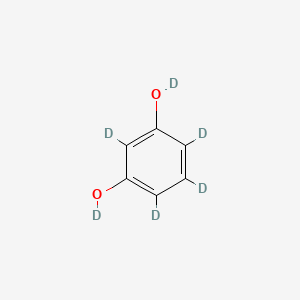

1,3-Dihydroxybenzene-d6

Katalognummer B1398090

Molekulargewicht: 116.15 g/mol

InChI-Schlüssel: GHMLBKRAJCXXBS-UDDMDDBKSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04849549

Procedure details

One commercial process, believed to be practiced by the Sumitomo Chemical Company, Ltd. is described in part by Suda et al. U.S. Pat. No. 3,953,521, British Patent Specification No. 921,557, Suda et al. U.S. Pat. No. 3,950,431, Suda et al. U.S. Pat. No. 3,923,908, Suda et al. U.S. Pat. No. 3,928,469, and Japanese Pat. No. 61-327 and Japanese Kokai No. 58-88357. The Sumitomo process involves the continuous production of m- and p-DHP by hydroperoxidation of m- and p-DIPB in liquid phase using an alkali catalyst, such as 10-20 vol % of a 2% sodium hydroxide (NaOH) solution at 95°-115° C. and air at a pressure within the range of atmospheric to 10 atmospheres. The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP). The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel. The DHP/HHP fraction, in the form of an aqueous solution containing sodium salts of DHP and HHP, is heated to 80° C. and extracted with methyl isobutyl ketone (MIBK) to recover DHP and HHP. The MIBK solution of DHP/HHP is then washed with an organic solvent to reduce the HHP content, and mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2) to decompose the DHP to either resorcinol or hydroquinone and acetone. The decomposition product is then neutralized with an aqueous ammonia solution, then distilled to obtain crude resorcinol or hydroquinone. Methods for purifying the crude resorcinol are described in Suda et al. U.S. Pat. Nos. 3,929,920; 3,911,030, and 3,969,420, and Japan Kokai No. 78-53626 and British Pat. No. 2,061,926 A.

[Compound]

Name

m- and p-DHP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

DHP HHP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

sodium salts

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

HHP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[Na+].[CH2:3]1[CH2:8][O:7][CH:6]=[CH:5][CH2:4]1.OOO.[CH:12]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17](C(C)C)[CH:16]=1)(C)C.C1C[O:28]C=CC1.OOO.C(C1C=CC=C(C(C)C)C=1)(C)C>>[C:8]1([CH:3]=[CH:4][CH:5]=[C:6]([OH:7])[CH:12]=1)[OH:1].[C:20]1([CH:15]=[CH:16][C:17]([OH:28])=[CH:18][CH:19]=1)[OH:1] |f:0.1,2.3.4,6.7|

|

Inputs

Step One

[Compound]

|

Name

|

m- and p-DHP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

DHP HHP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC=COC1.OOO.C(C)(C)C1=CC(=CC=C1)C(C)C

|

[Compound]

|

Name

|

sodium salts

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC=COC1

|

|

Name

|

HHP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OOO.C(C)(C)C1=CC(=CC=C1)C(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 95°-115° C.

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with methyl isobutyl ketone (MIBK)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover DHP and HHP

|

WASH

|

Type

|

WASH

|

|

Details

|

The MIBK solution of DHP/HHP is then washed with an organic solvent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(O)=CC=C(O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04849549

Procedure details

One commercial process, believed to be practiced by the Sumitomo Chemical Company, Ltd. is described in part by Suda et al. U.S. Pat. No. 3,953,521, British Patent Specification No. 921,557, Suda et al. U.S. Pat. No. 3,950,431, Suda et al. U.S. Pat. No. 3,923,908, Suda et al. U.S. Pat. No. 3,928,469, and Japanese Pat. No. 61-327 and Japanese Kokai No. 58-88357. The Sumitomo process involves the continuous production of m- and p-DHP by hydroperoxidation of m- and p-DIPB in liquid phase using an alkali catalyst, such as 10-20 vol % of a 2% sodium hydroxide (NaOH) solution at 95°-115° C. and air at a pressure within the range of atmospheric to 10 atmospheres. The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP). The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel. The DHP/HHP fraction, in the form of an aqueous solution containing sodium salts of DHP and HHP, is heated to 80° C. and extracted with methyl isobutyl ketone (MIBK) to recover DHP and HHP. The MIBK solution of DHP/HHP is then washed with an organic solvent to reduce the HHP content, and mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2) to decompose the DHP to either resorcinol or hydroquinone and acetone. The decomposition product is then neutralized with an aqueous ammonia solution, then distilled to obtain crude resorcinol or hydroquinone. Methods for purifying the crude resorcinol are described in Suda et al. U.S. Pat. Nos. 3,929,920; 3,911,030, and 3,969,420, and Japan Kokai No. 78-53626 and British Pat. No. 2,061,926 A.

[Compound]

Name

m- and p-DHP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

DHP HHP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

sodium salts

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

HHP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[Na+].[CH2:3]1[CH2:8][O:7][CH:6]=[CH:5][CH2:4]1.OOO.[CH:12]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17](C(C)C)[CH:16]=1)(C)C.C1C[O:28]C=CC1.OOO.C(C1C=CC=C(C(C)C)C=1)(C)C>>[C:8]1([CH:3]=[CH:4][CH:5]=[C:6]([OH:7])[CH:12]=1)[OH:1].[C:20]1([CH:15]=[CH:16][C:17]([OH:28])=[CH:18][CH:19]=1)[OH:1] |f:0.1,2.3.4,6.7|

|

Inputs

Step One

[Compound]

|

Name

|

m- and p-DHP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

DHP HHP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC=COC1.OOO.C(C)(C)C1=CC(=CC=C1)C(C)C

|

[Compound]

|

Name

|

sodium salts

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC=COC1

|

|

Name

|

HHP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OOO.C(C)(C)C1=CC(=CC=C1)C(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 95°-115° C.

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with methyl isobutyl ketone (MIBK)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover DHP and HHP

|

WASH

|

Type

|

WASH

|

|

Details

|

The MIBK solution of DHP/HHP is then washed with an organic solvent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(O)=CC=C(O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04849549

Procedure details

One commercial process, believed to be practiced by the Sumitomo Chemical Company, Ltd. is described in part by Suda et al. U.S. Pat. No. 3,953,521, British Patent Specification No. 921,557, Suda et al. U.S. Pat. No. 3,950,431, Suda et al. U.S. Pat. No. 3,923,908, Suda et al. U.S. Pat. No. 3,928,469, and Japanese Pat. No. 61-327 and Japanese Kokai No. 58-88357. The Sumitomo process involves the continuous production of m- and p-DHP by hydroperoxidation of m- and p-DIPB in liquid phase using an alkali catalyst, such as 10-20 vol % of a 2% sodium hydroxide (NaOH) solution at 95°-115° C. and air at a pressure within the range of atmospheric to 10 atmospheres. The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP). The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel. The DHP/HHP fraction, in the form of an aqueous solution containing sodium salts of DHP and HHP, is heated to 80° C. and extracted with methyl isobutyl ketone (MIBK) to recover DHP and HHP. The MIBK solution of DHP/HHP is then washed with an organic solvent to reduce the HHP content, and mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2) to decompose the DHP to either resorcinol or hydroquinone and acetone. The decomposition product is then neutralized with an aqueous ammonia solution, then distilled to obtain crude resorcinol or hydroquinone. Methods for purifying the crude resorcinol are described in Suda et al. U.S. Pat. Nos. 3,929,920; 3,911,030, and 3,969,420, and Japan Kokai No. 78-53626 and British Pat. No. 2,061,926 A.

[Compound]

Name

m- and p-DHP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

DHP HHP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

sodium salts

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

HHP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[Na+].[CH2:3]1[CH2:8][O:7][CH:6]=[CH:5][CH2:4]1.OOO.[CH:12]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17](C(C)C)[CH:16]=1)(C)C.C1C[O:28]C=CC1.OOO.C(C1C=CC=C(C(C)C)C=1)(C)C>>[C:8]1([CH:3]=[CH:4][CH:5]=[C:6]([OH:7])[CH:12]=1)[OH:1].[C:20]1([CH:15]=[CH:16][C:17]([OH:28])=[CH:18][CH:19]=1)[OH:1] |f:0.1,2.3.4,6.7|

|

Inputs

Step One

[Compound]

|

Name

|

m- and p-DHP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

DHP HHP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC=COC1.OOO.C(C)(C)C1=CC(=CC=C1)C(C)C

|

[Compound]

|

Name

|

sodium salts

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC=COC1

|

|

Name

|

HHP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OOO.C(C)(C)C1=CC(=CC=C1)C(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 95°-115° C.

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with methyl isobutyl ketone (MIBK)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover DHP and HHP

|

WASH

|

Type

|

WASH

|

|

Details

|

The MIBK solution of DHP/HHP is then washed with an organic solvent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(O)=CC=C(O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04849549

Procedure details

One commercial process, believed to be practiced by the Sumitomo Chemical Company, Ltd. is described in part by Suda et al. U.S. Pat. No. 3,953,521, British Patent Specification No. 921,557, Suda et al. U.S. Pat. No. 3,950,431, Suda et al. U.S. Pat. No. 3,923,908, Suda et al. U.S. Pat. No. 3,928,469, and Japanese Pat. No. 61-327 and Japanese Kokai No. 58-88357. The Sumitomo process involves the continuous production of m- and p-DHP by hydroperoxidation of m- and p-DIPB in liquid phase using an alkali catalyst, such as 10-20 vol % of a 2% sodium hydroxide (NaOH) solution at 95°-115° C. and air at a pressure within the range of atmospheric to 10 atmospheres. The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP). The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel. The DHP/HHP fraction, in the form of an aqueous solution containing sodium salts of DHP and HHP, is heated to 80° C. and extracted with methyl isobutyl ketone (MIBK) to recover DHP and HHP. The MIBK solution of DHP/HHP is then washed with an organic solvent to reduce the HHP content, and mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2) to decompose the DHP to either resorcinol or hydroquinone and acetone. The decomposition product is then neutralized with an aqueous ammonia solution, then distilled to obtain crude resorcinol or hydroquinone. Methods for purifying the crude resorcinol are described in Suda et al. U.S. Pat. Nos. 3,929,920; 3,911,030, and 3,969,420, and Japan Kokai No. 78-53626 and British Pat. No. 2,061,926 A.

[Compound]

Name

m- and p-DHP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

DHP HHP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

sodium salts

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

HHP

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[Na+].[CH2:3]1[CH2:8][O:7][CH:6]=[CH:5][CH2:4]1.OOO.[CH:12]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17](C(C)C)[CH:16]=1)(C)C.C1C[O:28]C=CC1.OOO.C(C1C=CC=C(C(C)C)C=1)(C)C>>[C:8]1([CH:3]=[CH:4][CH:5]=[C:6]([OH:7])[CH:12]=1)[OH:1].[C:20]1([CH:15]=[CH:16][C:17]([OH:28])=[CH:18][CH:19]=1)[OH:1] |f:0.1,2.3.4,6.7|

|

Inputs

Step One

[Compound]

|

Name

|

m- and p-DHP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

DHP HHP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC=COC1.OOO.C(C)(C)C1=CC(=CC=C1)C(C)C

|

[Compound]

|

Name

|

sodium salts

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC=COC1

|

|

Name

|

HHP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OOO.C(C)(C)C1=CC(=CC=C1)C(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 95°-115° C.

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with methyl isobutyl ketone (MIBK)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover DHP and HHP

|

WASH

|

Type

|

WASH

|

|

Details

|

The MIBK solution of DHP/HHP is then washed with an organic solvent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(O)=CC=C(O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |